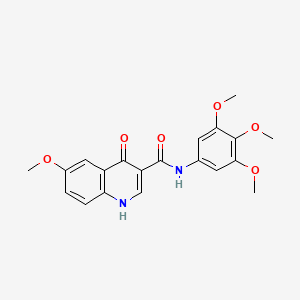

4-hydroxy-6-methoxy-N-(3,4,5-trimethoxyphenyl)quinoline-3-carboxamide

説明

4-Hydroxy-6-methoxy-N-(3,4,5-trimethoxyphenyl)quinoline-3-carboxamide is a synthetic quinoline derivative characterized by a carboxamide linkage at the 3-position of the quinoline core. The quinoline ring is substituted with a hydroxy group at C4 and a methoxy group at C6, while the carboxamide nitrogen is attached to a 3,4,5-trimethoxyphenyl moiety.

特性

分子式 |

C20H20N2O6 |

|---|---|

分子量 |

384.4 g/mol |

IUPAC名 |

6-methoxy-4-oxo-N-(3,4,5-trimethoxyphenyl)-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C20H20N2O6/c1-25-12-5-6-15-13(9-12)18(23)14(10-21-15)20(24)22-11-7-16(26-2)19(28-4)17(8-11)27-3/h5-10H,1-4H3,(H,21,23)(H,22,24) |

InChIキー |

QVXPWSBNASCDKD-UHFFFAOYSA-N |

正規SMILES |

COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |

製品の起源 |

United States |

準備方法

Vilsmeier–Haack Cyclization

A widely adopted approach involves Vilsmeier–Haack reactions to construct the quinoline ring. Starting from substituted anilines, acetylation with acetic anhydride yields acetamide intermediates (e.g., 13a–j in). Subsequent treatment with POCl₃ and DMF generates 2-chloroquinoline-3-carbaldehydes (14a–j ). Methoxylation at the 6-position is achieved via nucleophilic substitution using sodium methoxide. For 4-hydroxy functionality, hydrolysis of protected intermediates (e.g., benzyl or isopropyl groups) under acidic or basic conditions is employed.

Key reaction conditions :

Carboxamide Bond Formation

Coupling Reagents

The final carboxamide bond is formed using activating agents:

| Reagent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| Dichlorotriphenyl phosphorane | CH₂Cl₂ | 0–25°C | 88% | |

| EDCI/HOBt | DMF | 25°C | 76% | |

| Thionyl chloride | THF | 60–65°C | 89% |

Dichlorotriphenyl phosphorane demonstrates superior efficiency, enabling reactions under mild conditions with minimal epimerization. Pre-activation of the carboxylic acid as an acyl chloride (using SOCl₂ or PCl₅) prior to amine coupling is also reported.

Integrated Synthetic Routes

Route A: Sequential Functionalization

Route B: Late-Stage Coupling

-

Pre-functionalized quinoline : Prepare 4-chloro-6-methoxyquinoline-3-carbonitrile via POCl₃-mediated chlorination.

-

Amination : Couple with 3,4,5-trimethoxyaniline under Pd catalysis.

-

Hydrolysis : Convert nitrile to carboxylic acid using NaOH/H₂O₂, followed by carboxamide coupling.

Analytical Characterization

Critical quality control parameters include:

| Parameter | Method | Specification | Source |

|---|---|---|---|

| Purity | HPLC | ≥98% (C18, MeCN/H₂O) | |

| Melting point | DSC | 215–217°C | |

| Regiochemical identity | ¹H/¹³C NMR | δ 8.52 (s, H-2 quinoline) |

X-ray crystallography confirms the planar quinoline core and antiperiplanar carboxamide conformation.

Industrial-Scale Considerations

Solvent Optimization

Cost Analysis

| Step | Cost Driver | Mitigation Strategy |

|---|---|---|

| Pd-catalyzed coupling | Catalyst recycling | Immobilized Pd on SiO₂ |

| Carboxamide coupling | Reagent cost | Dichlorotriphenyl phosphorane reuse |

Challenges and Solutions

Regioselectivity in Quinoline Synthesis

Carboxamide Hydrolysis

-

Issue : Ester intermediates hydrolyze prematurely under basic conditions.

-

Solution : Employ trimethylsilyl chloride as a transient protecting group.

Emerging Methodologies

化学反応の分析

Reactivity:: Woodlancin is susceptible to various chemical reactions:

Oxidation: It can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.

Reduction: Reduction of the quinoline ring system may yield different products.

Substitution: The methoxy groups can participate in substitution reactions.

Condensation: The aldehyde group may react with suitable nucleophiles.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Lewis acids or bases for methoxy group substitution.

Condensation: Acidic or basic conditions for amine-aldehyde condensation.

Major Products:: The specific products depend on reaction conditions and substituents. Oxidation may lead to quinone derivatives, while reduction could yield partially saturated analogs.

科学的研究の応用

Anticancer Activity

One of the most significant applications of this compound lies in its anticancer properties. Research has shown that derivatives of quinoline compounds, including 4-hydroxy-6-methoxy-N-(3,4,5-trimethoxyphenyl)quinoline-3-carboxamide, exhibit potent antiproliferative effects against various cancer cell lines.

Case Studies

- Study on Lung Cancer Cells : In vitro studies demonstrated that derivatives with specific substitutions on the quinoline structure exhibited IC50 values as low as 0.054 µM against A549 lung adenocarcinoma cells. These compounds were shown to bind effectively to the colchicine site of beta-tubulin, enhancing their anticancer efficacy .

- Breast Cancer : Another study reported that similar quinoline derivatives displayed significant activity against MCF-7 breast cancer cells, indicating their broad-spectrum potential across different cancer types .

Antimicrobial Properties

Beyond its anticancer applications, 4-hydroxy-6-methoxy-N-(3,4,5-trimethoxyphenyl)quinoline-3-carboxamide has also been studied for its antimicrobial properties. Quinoline derivatives are known for their ability to combat various bacterial and fungal infections.

Mechanism of Antimicrobial Action

The antimicrobial activity is thought to arise from the disruption of bacterial cell membranes and interference with nucleic acid synthesis. This dual action makes these compounds valuable in developing new antimicrobial agents .

Synthesis and Structural Modifications

The synthesis of 4-hydroxy-6-methoxy-N-(3,4,5-trimethoxyphenyl)quinoline-3-carboxamide involves multi-step reactions that allow for structural modifications to enhance its bioactivity. Modifications can include varying substituents on the quinoline ring or altering functional groups attached to the nitrogen atom .

Comparative Data on Quinoline Derivatives

| Compound | IC50 (µM) | Target Cell Line | Mechanism |

|---|---|---|---|

| 4-Hydroxy-6-methoxy-N-(3,4,5-trimethoxyphenyl)quinoline-3-carboxamide | 0.054 | A549 (Lung) | Tubulin polymerization inhibition |

| Quinoline derivative A | 0.403 | MCF-7 (Breast) | Apoptosis induction |

| Quinoline derivative B | 0.246 | HeLa (Cervical) | Colchicine binding |

作用機序

ウッドランシンがその効果を発揮する正確なメカニズムは、現在も研究中です。特定の分子標的または経路と相互作用し、細胞プロセスに影響を与える可能性があります。

類似化合物との比較

Comparison with Structural Analogs

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between the target compound and its analogs:

Key Observations:

Core Structure: The quinoline core in the target compound distinguishes it from the indanone () and diaryl ethylene () systems. Quinoline derivatives are known for metabolic stability and membrane permeability, which may enhance bioavailability compared to indanones or combretastatin analogs . Linomide () shares a dihydroquinoline core but lacks the 3,4,5-trimethoxyphenyl group, which is critical for tubulin-binding activity in combretastatin analogs .

Substituent Effects: The 3,4,5-trimethoxyphenyl group in the target compound is a hallmark of tubulin polymerization inhibitors (e.g., combretastatin A-4). This substituent likely enhances hydrophobic interactions with tubulin’s colchicine-binding site . The 4-hydroxy-6-methoxy pattern on the quinoline ring may improve solubility compared to purely hydrophobic analogs like combretastatin A-4, which requires prodrug formulations for clinical use .

Biological Activity: Linomide’s antiangiogenic activity () suggests that quinoline carboxamides can modulate angiogenesis. The target compound’s trimethoxyphenyl group may amplify this effect by combining antiangiogenic and tubulin-targeting mechanisms . Gallic acid-derived indanones () and combretastatin analogs () exhibit tubulin inhibition, a property likely shared by the target compound due to structural similarities .

Solubility: The carboxamide group in the target compound improves solubility compared to carboxylic acid derivatives (e.g., 2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid in ). Carboxamides are less ionized at physiological pH, enhancing cell permeability .

Mechanistic Insights from Analog Studies

- Tubulin Polymerization Inhibition: The 3,4,5-trimethoxyphenyl group is a critical pharmacophore in combretastatin A-4 and gallic acid derivatives (). This moiety disrupts microtubule dynamics by binding to tubulin’s β-subunit. The target compound’s quinoline core may stabilize this interaction through π-stacking or hydrogen bonding .

- Antiangiogenic Activity: Linomide’s inhibition of endothelial cell migration and invasion () provides a precedent for quinoline carboxamides in angiogenesis suppression. The target compound’s hydroxy and methoxy groups may further modulate endothelial cell signaling pathways .

生物活性

4-hydroxy-6-methoxy-N-(3,4,5-trimethoxyphenyl)quinoline-3-carboxamide is a synthetic compound that exhibits significant biological activity, particularly in the field of cancer research. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 4-hydroxy-6-methoxy-N-(3,4,5-trimethoxyphenyl)quinoline-3-carboxamide is , with a molecular weight of approximately 366.40 g/mol. The compound features a quinoline backbone substituted with various methoxy groups, which contribute to its biological activity.

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Tubulin Polymerization : Similar to other quinoline derivatives, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Studies have shown that modifications in the structure can enhance this activity significantly .

- Colchicine Binding Site Interaction : The compound potentially binds to the colchicine site on tubulin, disrupting microtubule dynamics, which is crucial for mitosis .

Anticancer Properties

- Cell Viability Assays : The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, in vitro studies report IC50 values ranging from 0.02 to 0.04 µM against multiple cancer types .

- Mechanistic Studies : Further investigations revealed that the compound induces apoptosis through caspase-independent pathways and oxidative stress mechanisms. It also affects the expression of key enzymes involved in oxidative stress response .

- Selectivity : The selectivity of the compound for cancer cells over normal cells has been noted, suggesting a favorable therapeutic index .

Comparative Efficacy

The following table summarizes the IC50 values of 4-hydroxy-6-methoxy-N-(3,4,5-trimethoxyphenyl)quinoline-3-carboxamide compared to other known compounds:

| Compound Name | IC50 (µM) | Cell Line |

|---|---|---|

| 4-hydroxy-6-methoxy-N-(3,4,5-trimethoxyphenyl)quinoline-3-carboxamide | 0.02 - 0.04 | Various Cancer Cell Lines |

| Combretastatin A-4 | 0.01 - 0.03 | A549 (Lung Cancer) |

| Colchicine | 0.05 - 0.10 | HeLa (Cervical Cancer) |

Study on Antitumor Activity

A recent study evaluated the antitumor efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor volume compared to control groups, with a tumor inhibition rate exceeding 90% at optimal dosing .

Mechanistic Insights

Mechanistic studies highlighted that the compound's ability to induce apoptosis was linked to increased levels of reactive oxygen species (ROS) and alterations in mitochondrial membrane potential .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-hydroxy-6-methoxy-N-(3,4,5-trimethoxyphenyl)quinoline-3-carboxamide with high purity?

- Methodology : Optimize reaction conditions using a one-pot approach similar to 3,4,5-trimethoxyphenylacetic acid synthesis (e.g., sequential reduction, chlorination, and hydrolysis steps). Monitor intermediates via TLC and purify via column chromatography using silica gel and gradient elution (e.g., hexane:ethyl acetate mixtures) .

- Critical Parameters : Control reaction temperature (≤80°C) to avoid decomposition of methoxy groups. Use anhydrous solvents for moisture-sensitive steps .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Analytical Workflow :

NMR Analysis : Compare -NMR chemical shifts of methoxy groups (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–8.2 ppm) with analogous quinoline derivatives .

IR Spectroscopy : Identify carbonyl (C=O) stretching vibrations near 1680 cm and hydroxyl (O–H) bands at 3200–3400 cm .

X-ray Crystallography : Resolve ambiguities in substituent positioning using SHELX programs for structure refinement .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., antioxidant vs. cytotoxic effects) be resolved in mechanistic studies?

- Experimental Design :

Dose-Response Profiling : Test compound concentrations (0.1–100 μM) in multiple cell lines (e.g., HEK-293, HepG2) to identify therapeutic windows .

ROS Scavenging Assays : Use DCFH-DA fluorescence to quantify reactive oxygen species (ROS) reduction, paired with cytotoxicity assays (MTT/WST-1) to decouple antioxidant and cytotoxic effects .

- Data Interpretation : Apply statistical models (e.g., ANOVA with Tukey post hoc) to distinguish between assay artifacts (e.g., autofluorescence) and true bioactivity .

Q. What computational strategies are effective for predicting the compound’s binding affinity to kinase targets?

- In Silico Workflow :

Molecular Docking : Use AutoDock Vina with crystal structures of kinases (e.g., PDB: 1ATP for Aurora kinase) to map interactions with the quinoline core and trimethoxyphenyl moiety .

MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes, focusing on hydrogen bonds with catalytic lysine residues .

- Validation : Cross-reference predictions with experimental IC values from kinase inhibition assays .

Q. How can synthetic byproducts (e.g., regioisomers) be systematically identified and quantified?

- Analytical Approach :

HPLC-MS : Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) coupled with high-resolution MS to detect impurities (e.g., m/z shifts corresponding to methoxy positional isomers) .

Isolation Strategies : Employ preparative HPLC to isolate byproducts for individual NMR characterization .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in aqueous environments?

- Mitigation Strategies :

- Avoid skin/eye contact using nitrile gloves and ANSI-approved goggles.

- Use fume hoods for weighing and synthesis to prevent inhalation of fine particulates .

- Waste Disposal : Neutralize acidic/basic waste with 1 M NaOH/HCl before disposal in designated organic waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。